molecular formula C16H12N4O3S B5856997 Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- CAS No. 116758-66-8

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-

Cat. No.: B5856997
CAS No.: 116758-66-8
M. Wt: 340.4 g/mol
InChI Key: AQGWFVILXOJNAN-UHFFFAOYSA-N
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Description

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. The benzodioxole and thiadiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The urea moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • N-Allyl-N’-(1,3-benzodioxol-5-yl)urea

Uniqueness

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(17-11-4-2-1-3-5-11)18-16-20-19-14(24-16)10-6-7-12-13(8-10)23-9-22-12/h1-8H,9H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGWFVILXOJNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151499
Record name Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116758-66-8
Record name Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116758668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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